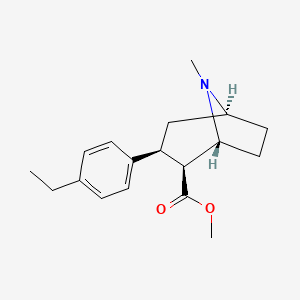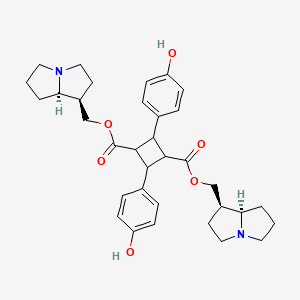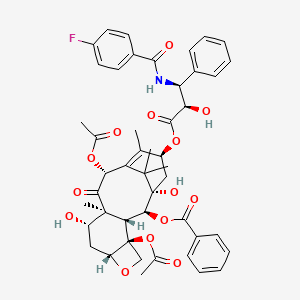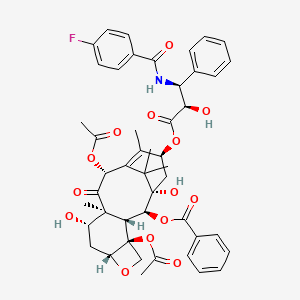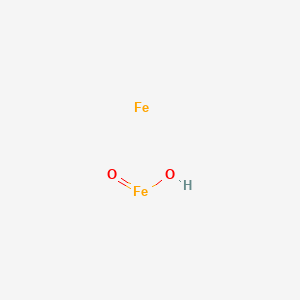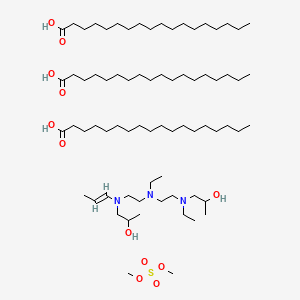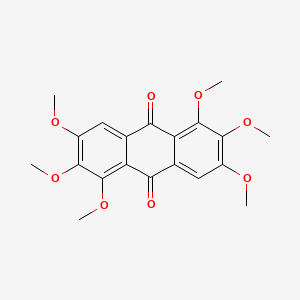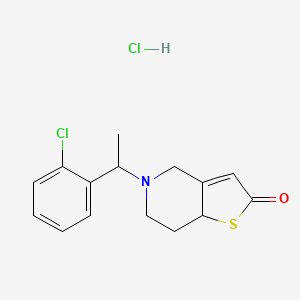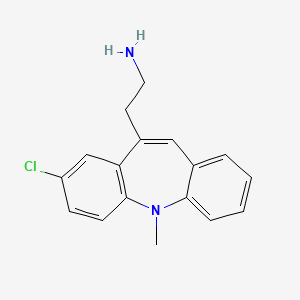
Sparteine camphorsulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sparteine camphorsulfonate is a chemical compound derived from sparteine, a naturally occurring lupin alkaloid, and camphorsulfonic acid. Sparteine is known for its use as a chiral ligand in asymmetric synthesis, while camphorsulfonic acid is a sulfonic acid derivative of camphor. The combination of these two compounds results in this compound, which has unique properties and applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of sparteine camphorsulfonate typically involves the reaction of sparteine with camphorsulfonic acid. The process begins with the extraction of sparteine from natural sources such as Cytisus scoparius or Lupinus mutabilis. Sparteine is then reacted with camphorsulfonic acid under controlled conditions to form this compound. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the product is purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of sparteine from plant sources, followed by its reaction with camphorsulfonic acid in large reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using industrial-scale crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
Sparteine camphorsulfonate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: This compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from the reactions of this compound include N-oxides, secondary amines, and substituted derivatives. These products have various applications in organic synthesis and medicinal chemistry .
Aplicaciones Científicas De Investigación
Sparteine camphorsulfonate has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, enabling the production of enantiomerically pure compounds. .
Biology: this compound is used in biological studies to investigate the effects of chiral compounds on biological systems. .
Industry: This compound is used in the production of fine chemicals and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of sparteine camphorsulfonate involves its interaction with molecular targets such as sodium channels and muscarinic receptors. As a sodium channel blocker, this compound inhibits the influx of sodium ions, thereby reducing neuronal excitability and preventing arrhythmias. Additionally, it may activate M2 and M4 subtypes of muscarinic receptors, contributing to its anticonvulsant effects .
Comparación Con Compuestos Similares
Similar Compounds
Sparteine: A naturally occurring lupin alkaloid with similar chiral properties and applications in asymmetric synthesis.
Lupanine: Another lupin alkaloid with similar chemical structure and biological activities.
Matrine: A quinolizidine alkaloid with similar stereochemistry and applications in medicinal chemistry.
Uniqueness
Sparteine camphorsulfonate is unique due to its combination of sparteine and camphorsulfonic acid, which imparts distinct chiral properties and enhances its solubility and reactivity. This makes it a valuable compound in asymmetric synthesis and other scientific research applications .
Propiedades
Número CAS |
54243-49-1 |
|---|---|
Fórmula molecular |
C25H42N2O4S |
Peso molecular |
466.7 g/mol |
Nombre IUPAC |
(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |
InChI |
InChI=1S/C15H26N2.C10H16O4S/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h12-15H,1-11H2;7H,3-6H2,1-2H3,(H,12,13,14)/t12-,13-,14-,15+;7-,10-/m01/s1 |
Clave InChI |
BIHFTRXRGOBWJK-CCBRSWPDSA-N |
SMILES isomérico |
CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.C1CCN2C[C@@H]3C[C@H]([C@H]2C1)CN4[C@H]3CCCC4 |
SMILES canónico |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CCN2CC3CC(C2C1)CN4C3CCCC4 |
Números CAS relacionados |
94406-05-0 54243-49-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



